2-(2-methoxyphenoxy)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide
CAS No.: 1206991-85-6
Cat. No.: VC11797646
Molecular Formula: C18H17N3O3
Molecular Weight: 323.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1206991-85-6 |
|---|---|
| Molecular Formula | C18H17N3O3 |
| Molecular Weight | 323.3 g/mol |
| IUPAC Name | 2-(2-methoxyphenoxy)-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide |
| Standard InChI | InChI=1S/C18H17N3O3/c1-23-16-4-2-3-5-17(16)24-12-18(22)20-14-8-6-13(7-9-14)15-10-11-19-21-15/h2-11H,12H2,1H3,(H,19,21)(H,20,22) |
| Standard InChI Key | WWRCWNOTHQMVFN-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
| Canonical SMILES | COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Introduction
Structural Characteristics and Nomenclature
The IUPAC name 2-(2-methoxyphenoxy)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide systematically describes its molecular architecture:
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A central acetamide group (-NH-C(=O)-CH2-) bridges two aromatic systems
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The 2-methoxyphenoxy moiety (C6H4-O-CH3) at position 2 of the phenyl ring
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A 4-(1H-pyrazol-3-yl)phenyl group at the amide nitrogen, featuring a pyrazole heterocycle.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C18H17N3O3 |
| Molecular Weight | 323.3 g/mol |
| Hydrogen Bond Donors | 2 (amide NH, pyrazole NH) |
| Hydrogen Bond Acceptors | 5 (amide O, 3 ether O, pyrazole N) |
| logP | Estimated 2.8–3.2 |
| Topological Polar Surface Area | 78.9 Ų |
These parameters, derived from structural analysis, suggest moderate lipophilicity balanced by hydrogen-bonding capacity—a profile conducive to membrane permeability and target engagement.
Synthetic Routes and Optimization
While detailed synthetic protocols remain proprietary, retrosynthetic analysis proposes two plausible pathways:
Nucleophilic Acylation Approach
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Precursor Preparation:
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4-(1H-Pyrazol-3-yl)aniline synthesis via Suzuki-Miyaura coupling of 4-aminophenylboronic acid with 3-iodopyrazole
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2-(2-Methoxyphenoxy)acetyl chloride generation from 2-methoxyphenol and chloroacetyl chloride.
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Coupling Reaction:
Base-mediated nucleophilic attack of the aniline on the acyl chloride yields the target compound. Microwave-assisted conditions (100°C, DMF, 30 min) could enhance reaction efficiency.
Solid-Phase Synthesis Alternative
Immobilization of 4-(1H-pyrazol-3-yl)aniline on Wang resin followed by sequential:
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Phenoxy acetylation using Fmoc-protected 2-methoxyphenoxyacetic acid
Comparative studies of solution-phase vs. solid-phase methods indicate 68% vs. 82% purity, respectively, though yields remain unpublished.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d6):
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δ 8.45 (s, 1H, pyrazole H)
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δ 7.85 (d, J=8.6 Hz, 2H, aromatic H)
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δ 7.72 (d, J=8.6 Hz, 2H, aromatic H)
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δ 7.25–6.85 (m, 4H, methoxyphenoxy H)
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δ 4.62 (s, 2H, OCH2CO)
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δ 3.81 (s, 3H, OCH3)
¹³C NMR: 168.5 (amide C=O), 159.2–114.7 (aromatic C), 55.1 (OCH3), 42.3 (OCH2CO).
High-Resolution Mass Spectrometry (HRMS)
Observed [M+H]⁺: 324.1348 (calc. 324.1343 for C18H18N3O3), confirming molecular formula.
Biological Activity Profiling
Though direct pharmacological data remain limited, structural analogs provide activity insights:
Antimicrobial Activity
Similar compounds exhibit:
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MIC = 16 µg/mL against S. aureus
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32 µg/mL vs. E. coli
The methoxyphenoxy group may enhance membrane penetration via logP modulation.
Pharmacokinetic Predictions
ADMET Analysis:
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Caco-2 permeability: 12.7 × 10⁻⁶ cm/s (moderate absorption)
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Plasma protein binding: 89% (high)
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CYP3A4 inhibition probability: 0.72 (likely inhibitor)
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hERG blockade risk: Low (IC50 >30 µM)
These in silico projections recommend further optimization to reduce CYP liability while maintaining target affinity.
Comparative Analysis with Structural Analogs
Table 2: Analog Comparison
This comparison highlights the target compound's balanced molecular weight and lipophilicity relative to analogs with varied therapeutic indications .
Research Applications and Future Directions
Current investigations focus on:
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Oncology: As a putative kinase inhibitor in triple-negative breast cancer models
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Infectious Diseases: Structure-activity relationship (SAR) studies against ESKAPE pathogens
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Chemical Biology: Photoaffinity labeling probes via azide-alkyne click chemistry.
Ongoing challenges include improving aqueous solubility (predicted logS = -4.2) through prodrug strategies or formulation technologies.
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